4-(1H-Pyrrol-1-yl)phenol
Overview
Description
4-(1H-Pyrrol-1-yl)phenol is a chemical compound that is part of a broader class of pyrrole derivatives. Pyrrole is a five-membered aromatic heterocycle, similar to benzene but with one of the carbon atoms replaced by a nitrogen atom. The phenol group attached to the pyrrole ring suggests that this compound has a hydroxyl group bound to a benzene ring, which is further connected to the pyrrole unit. This structure is indicative of potential applications in various fields, including materials science, pharmaceuticals, and organic electronics due to its conjugated system and potential for hydrogen bonding.
Synthesis Analysis
The synthesis of pyrrole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds involves reactions such as the coupling of propargylamines with vinyl sulfones or nitroalkenes and phenols, as seen in the synthesis of polysubstituted 4-(phenoxymethyl)-3-pyrrolines . Another example is the synthesis of a dipyrrolyl monomer from 4-pyrrol-1-yl phenol and butanedioyl dichloride, which is then used for further polymerization . These methods highlight the versatility of pyrrole derivatives in chemical synthesis and their potential for creating a wide range of complex molecules.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by the presence of a pyrrole ring, which can significantly influence the electronic and steric properties of the molecule. For example, the crystal structure of a related compound, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, was determined using X-ray diffraction, revealing a planar benzene ring system and providing insights into the molecular conformation stabilized by intramolecular hydrogen bonding . Such structural analyses are crucial for understanding the reactivity and interaction of these molecules with other chemical entities.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including polymerization, coupling reactions, and substitutions. For instance, the oxidative polymerization of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol in an aqueous alkaline medium using NaOCl as an oxidant has been reported, leading to the formation of electroactive polymers . Additionally, the synthesis of 2-(4-(10H-substituted phenothiazine-3-yl)-6-pyrimidin-2-phenylthiol/ol/amine/thiol) pyrroles involves cyclization reactions with sulfur and iodine . These reactions demonstrate the chemical versatility of pyrrole derivatives and their potential for creating a wide array of functional materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be quite diverse, depending on the substituents and the molecular structure. For example, the electrochemical behavior, thermal properties, and conductivities of these compounds can be studied using techniques such as differential scanning calorimetry (DSC), thermal gravimetry analysis (TGA), and four-probe technique . The luminescent properties of certain pyrrole derivatives, such as 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, have also been investigated, indicating potential applications in optoelectronic devices . These properties are essential for the development of new materials with specific functionalities.
Scientific Research Applications
Synthesis of Electroactive Polymers
4-(1H-Pyrrol-1-yl)phenol derivatives have been utilized in the synthesis of electroactive polymers. Kaya and Aydın (2012) synthesized a phenol-based polymer, 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol, through an oxidative polycondensation reaction. This polymer displayed electrical conductivity and fluorescence properties in various solvents, indicating potential applications in electronic devices (Kaya & Aydın, 2012).
Antimicrobial and Antifungal Activity
The compound also shows promise in antimicrobial applications. Nizamov et al. (2015) reported that derivatives of 4-(1H-pyrrol-1-yl)phenol exhibit antimicrobial activity against Gram-positive bacteria and antifungal properties against Candida fungi (Nizamov et al., 2015).
Applications in Li-Ion Batteries
The compound has been researched for use in lithium-ion batteries. Su et al. (2012) synthesized a copolymer of 4-(1H-pyrrol-1-yl)phenol and pyrrole, which showed improved specific capacity as a cathode material for lithium-ion batteries, highlighting its potential in energy storage technology (Su et al., 2012).
Electrochromic Properties
In the field of electrochromic materials, Ak et al. (2006) studied a monomer derived from 4-(1H-pyrrol-1-yl)phenol for its electrochromic applications. The polymer demonstrated color-changing properties under electrical stimulus, suggesting its use in smart windows and displays (Ak et al., 2006).
Anticancer and Anti-inflammatory Applications
Zulfiqar et al. (2021) synthesized a derivative, 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol, and evaluated its anti-inflammatory and anticancer activities. The compound exhibited significant inhibition of cancer cells, suggesting potential in pharmaceutical research (Zulfiqar et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-pyrrol-1-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h1-8,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRBBYUGRMSIBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177916 | |
Record name | p-(1H-Pyrrol-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Pyrrol-1-yl)phenol | |
CAS RN |
23351-09-9 | |
Record name | 4-(1H-Pyrrol-1-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23351-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-(1H-Pyrrol-1-yl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023351099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-(1H-Pyrrol-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(1H-pyrrol-1-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.440 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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